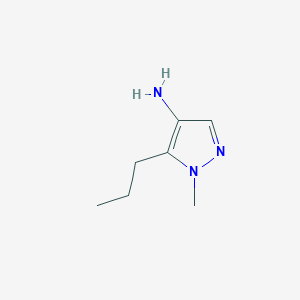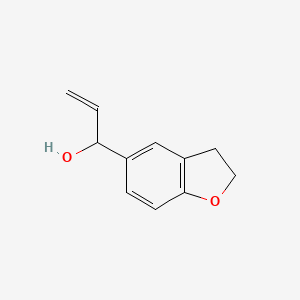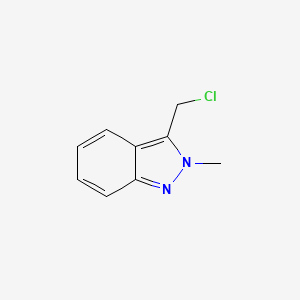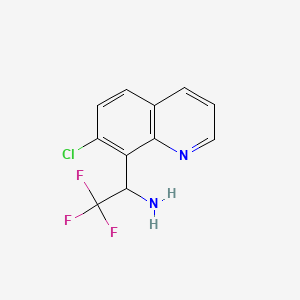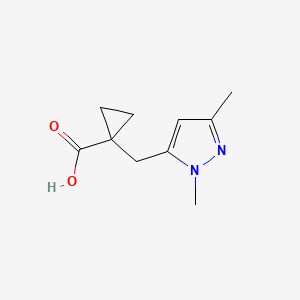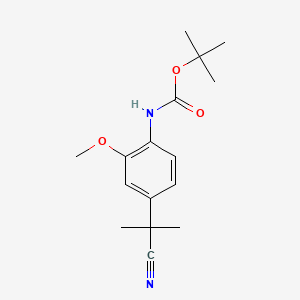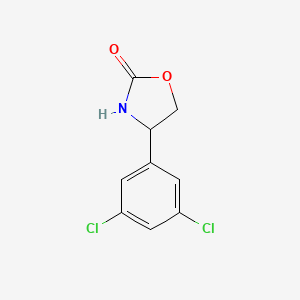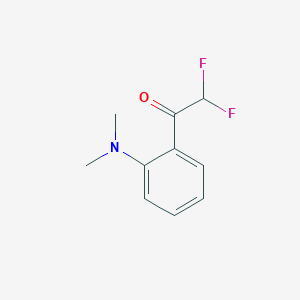
1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further bonded to a difluoroethanone moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 2-dimethylaminobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an organic solvent like ethanol . The process involves the formation of a carbon-carbon bond between the aromatic ring and the difluoroethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other functional groups on the aromatic ring.
Applications De Recherche Scientifique
1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The presence of the dimethylamino group and difluoroethanone moiety contributes to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- **2-(Dimethylamino)phenyl]-4,4’-dipyranylidene
- **N’-[2-(Dimethylamino)phenyl]-N,N-dimethyl-1,2-benzenediamine
- **2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone
Uniqueness: 1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone stands out due to the presence of the difluoroethanone group, which imparts unique chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C10H11F2NO/c1-13(2)8-6-4-3-5-7(8)9(14)10(11)12/h3-6,10H,1-2H3 |
Clé InChI |
AZBQCNNGMQPUDM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
